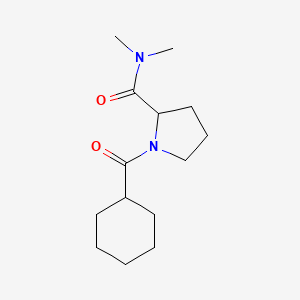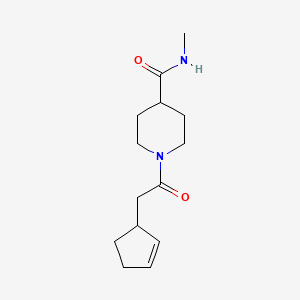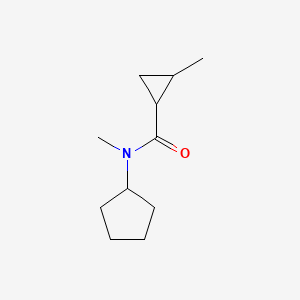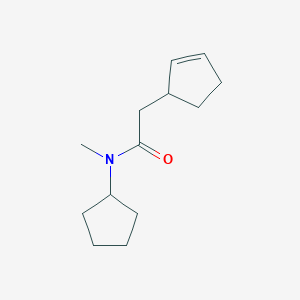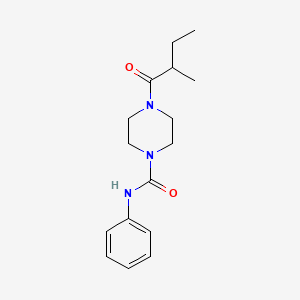
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide, also known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its potential therapeutic properties. In
Mécanisme D'action
The exact mechanism of action of 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide is not fully understood. However, it is believed to act as a partial agonist at serotonin and dopamine receptors, which modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation may contribute to the therapeutic effects of 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide on mood, behavior, and pain perception.
Biochemical and Physiological Effects:
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects. It has also been shown to inhibit the reuptake of these neurotransmitters, leading to their increased availability in the synaptic cleft. 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide has been shown to have a low affinity for opioid receptors, which may contribute to its potential analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide has been widely used in lab experiments due to its potential therapeutic properties and its ability to bind to serotonin and dopamine receptors. However, its use in lab experiments is limited by its potential toxicity and the lack of long-term safety data. 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide should be used with caution and under appropriate safety measures in lab experiments.
Orientations Futures
There are several future directions for the study of 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide. One direction is to investigate its potential as a treatment for other neurological and psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study its potential analgesic and anti-inflammatory properties in more detail. Further research is also needed to elucidate the exact mechanism of action of 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide and its long-term safety profile.
Méthodes De Synthèse
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide can be synthesized through a multistep process. The first step involves the reaction between 1-phenylpiperazine and 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product, 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide. The purity and yield of 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide can be improved by recrystallization and chromatographic purification.
Applications De Recherche Scientifique
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide has been used in scientific research as a potential treatment for various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential analgesic and anti-inflammatory properties. 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide has been shown to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and pain perception.
Propriétés
IUPAC Name |
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-13(2)15(20)18-9-11-19(12-10-18)16(21)17-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEZFZVKHJGTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
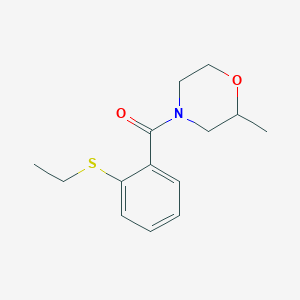
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)

![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
